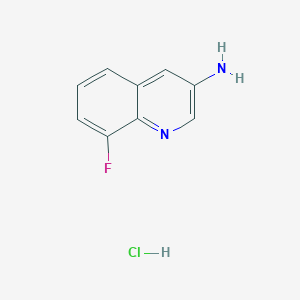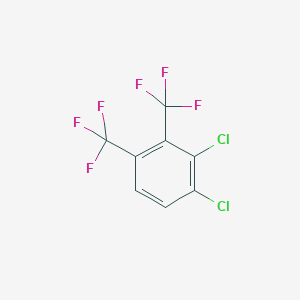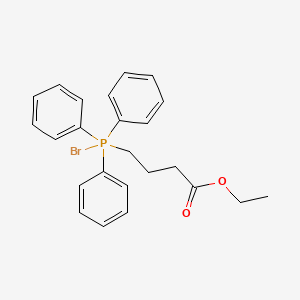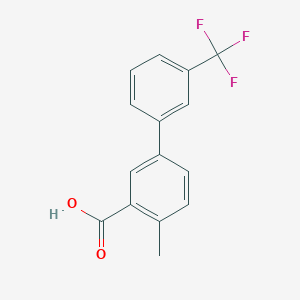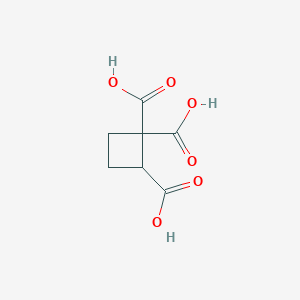
1,1,2-Cyclobutanetricarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Cyclobutanetricarboxylicacid is an organic compound with the molecular formula C7H8O6 It features a cyclobutane ring substituted with three carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2-Cyclobutanetricarboxylicacid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a tricarboxylic acid derivative, under acidic or basic conditions. For instance, the cyclization of 1,1,2-propanetricarboxylic acid under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2-Cyclobutanetricarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,1,2-Cyclobutanetricarboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for therapeutic uses.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1,2-Cyclobutanetricarboxylicacid exerts its effects depends on its interactions with other molecules. The carboxylic acid groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its reactivity and properties. Molecular targets and pathways involved include enzyme active sites and receptor binding sites in biological systems.
Comparación Con Compuestos Similares
1,1,2-Cyclobutanetricarboxylicacid can be compared with other cyclobutane derivatives, such as:
1,2,3,4-Cyclobutanetetracarboxylic acid: This compound has four carboxylic acid groups and is used in similar applications but offers different reactivity due to the additional carboxyl group.
Cyclobutane-1,1-dicarboxylic acid: With only two carboxylic acid groups, this compound has different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
2144-31-2 |
|---|---|
Fórmula molecular |
C7H8O6 |
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
cyclobutane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-4(9)3-1-2-7(3,5(10)11)6(12)13/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
Clave InChI |
CMLOVBIZVAKNJA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1C(=O)O)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)




![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
